1,2-Diheptadecanoyl-rac-glycerol

Description

Properties

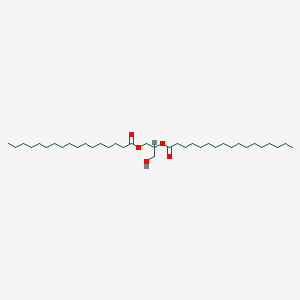

IUPAC Name |

(2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGROBSGNJZWWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404455 | |

| Record name | (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98896-81-2 | |

| Record name | (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,2-Diheptadecanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diheptadecanoyl-rac-glycerol is a high-purity diacylglycerol (DAG) that serves as a critical component in lipid research and as a standard in lipidomics. Composed of a glycerol (B35011) backbone esterified with two heptadecanoic acid chains at the sn-1 and sn-2 positions, its physicochemical properties are fundamental to its application in biological and pharmaceutical studies. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its role in cellular signaling and experimental workflows.

Physicochemical Properties

General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1,2-Diheptadecanoin, DG(17:0/17:0/0:0) | [1][2] |

| CAS Number | 98896-81-2 | [1] |

| Molecular Formula | C₃₇H₇₂O₅ | [1] |

| Molecular Weight | 597.0 g/mol | [1] |

| Physical State | Solid | [1] |

Thermal Properties

| Property | Value | Notes |

| Melting Point | Estimated: 56-58 °C | This is an estimate based on the melting point of the corresponding triacylglycerol, 1,2,3-Triheptadecanoyl-rac-glycerol. Generally, the melting point of 1,2-diacylglycerols is similar to that of triacylglycerols with the same fatty acid composition[3]. |

| Boiling Point | Data not available | Due to its high molecular weight and thermal lability, it is expected to decompose at high temperatures. |

Solubility

| Solvent | Solubility | Notes |

| Non-polar organic solvents (e.g., Chloroform, Hexane) | Expected to be soluble | Based on the general solubility of lipids. |

| Polar aprotic solvents (e.g., DMF, DMSO) | Expected to be soluble | Based on data for similar diacylglycerols like 1,2-Dipentadecanoyl-rac-glycerol. |

| Polar protic solvents (e.g., Ethanol) | Expected to be sparingly soluble | Based on data for similar diacylglycerols. |

| Water | Insoluble | Consistent with its lipid nature. |

Partition Coefficient

| Property | Value | Notes |

| logP (Octanol/Water) | Data not available | As a highly lipophilic molecule, it is expected to have a high positive logP value. This can be predicted using computational methods such as QSAR or physics-based approaches[4][5][6]. |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of solid fats and lipids.[7][8][9][10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Melting Point Determination:

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool to at least 15°C below the approximate melting point.

-

A new sample is heated slowly, at a rate of 1-2°C per minute, through the expected melting range.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as this range.

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of lipids in various solvents.[12][13][14][15][16]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, chloroform, hexane, DMF, DMSO)

-

Test tubes and rack

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1 mg) is placed into separate, labeled test tubes.

-

Solvent Addition: A fixed volume of each solvent (e.g., 1 mL) is added to the corresponding test tube.

-

Mixing: The test tubes are vortexed vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: The tubes are allowed to stand at room temperature, and the solubility is observed.

-

Soluble: A clear, homogeneous solution is formed.

-

Sparingly Soluble: A cloudy suspension or a small amount of undissolved solid remains.

-

Insoluble: The solid remains undissolved, or two distinct phases are present.

-

-

Reporting: The solubility is reported qualitatively for each solvent at the tested concentration.

Biological and Experimental Context

As a diacylglycerol, this compound is an important signaling molecule and is utilized as an internal standard in lipidomics research.

Diacylglycerol Signaling Pathway

1,2-Diacylglycerols are key second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes.[17][18][19][20][21]

Caption: Diacylglycerol (DAG) activation of the Protein Kinase C (PKC) signaling pathway.

Experimental Workflow: Lipidomics Analysis

This compound, containing odd-chain fatty acids, is an ideal internal standard in lipidomics as it is not naturally abundant in most biological systems.[22][23][24][25][26]

Caption: A typical lipidomics workflow utilizing an internal standard.

Conclusion

This compound is a valuable tool in lipid research. Understanding its physicochemical properties is essential for its effective use. This guide provides a summary of these properties, standardized protocols for their determination, and a contextual understanding of its role in cell biology and analytical chemistry. Further experimental determination of properties such as melting point and logP would be beneficial for the scientific community.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iLOGP: a simple, robust, and efficient description of n-octanol/water partition coefficient for drug design using the GB/SA approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. athabascau.ca [athabascau.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. davjalandhar.com [davjalandhar.com]

- 12. iunajaf.edu.iq [iunajaf.edu.iq]

- 13. byjus.com [byjus.com]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Diheptadecanoyl-rac-glycerol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diheptadecanoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule of significant interest in lipid research and cell signaling studies. As a member of the diacylglycerol family, it plays a crucial role as a second messenger in a variety of cellular processes, most notably in the activation of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of this compound. It also delves into its role in cellular signaling, alongside relevant experimental protocols for its synthesis and analysis, to support its application in research and drug development.

Chemical Structure and Formula

This compound is a diglyceride consisting of a glycerol (B35011) backbone esterified with two heptadecanoic acid chains at the sn-1 and sn-2 positions.[1] Heptadecanoic acid is a 17-carbon saturated fatty acid. The "rac" designation indicates that the compound is a racemic mixture of the two enantiomers at the central carbon of the glycerol backbone.

Chemical Formula: C₃₇H₇₂O₅[1]

Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₇₂O₅ | [1] |

| Molecular Weight | 597.0 g/mol | [1] |

| CAS Number | 98896-81-2 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

Role in Cellular Signaling: The Diacylglycerol-Protein Kinase C Pathway

Diacylglycerols like this compound are pivotal second messengers in signal transduction.[2] One of the most well-characterized signaling cascades they initiate is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular functions including proliferation, differentiation, and apoptosis.[3][4]

The activation of conventional and novel PKC isoforms is initiated by extracellular signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) at the plasma membrane. This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol.[3] While IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increased intracellular calcium and the presence of DAG synergistically recruit PKC to the membrane, leading to its activation.[2][5]

Below is a diagram illustrating the activation of Protein Kinase C by diacylglycerol.

Experimental Protocols

General Workflow for Lipidomics Analysis of Diacylglycerols

The following diagram outlines a typical workflow for the analysis of diacylglycerols from biological samples.

Detailed Methodologies:

-

Lipid Extraction: A common method for extracting lipids from biological samples is the Folch method, which utilizes a chloroform:methanol solvent system to separate lipids from other cellular components.[9] The Bligh-Dyer method is another widely used alternative.

-

Chromatographic Separation and Mass Spectrometry: Extracted lipids are typically separated using liquid chromatography before being introduced into a mass spectrometer.[7] Electrospray ionization (ESI) is a common ionization technique for the analysis of diacylglycerols.[7] Tandem mass spectrometry (MS/MS) can be used to fragment the lipid molecules, providing structural information for accurate identification.[8]

-

Data Analysis: The raw data from the mass spectrometer is processed to identify and quantify the different lipid species present in the sample. This often involves comparing the experimental data to lipid databases.

Conclusion

This compound serves as a valuable tool for researchers investigating lipid signaling pathways and their implications in health and disease. Its well-defined chemical structure and role as a diacylglycerol make it an important molecule for in vitro and cell-based assays aimed at understanding the intricacies of PKC activation and other DAG-mediated cellular events. The provided data and protocols offer a foundational resource for professionals in the fields of biochemistry, cell biology, and drug development to effectively utilize this compound in their research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Frontiers | Protein Kinase C Life Cycle: Explained Through Systems Biology Approach [frontiersin.org]

- 6. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Synthesis of Triacylglycerols by the Acyl-Coenzyme A:Diacyl-Glycerol Acyltransferase Dga1p in Lipid Particles of the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Diheptadecanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 1,2-Diheptadecanoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in various research and development fields. Diacylglycerols are crucial signaling molecules and metabolic intermediates. The precise positioning of the fatty acid chains on the glycerol (B35011) backbone is critical for their biological activity, making stereospecific synthesis and high-purity isolation paramount. This document outlines a robust chemical synthesis strategy and effective purification protocols, supported by quantitative data and procedural diagrams.

Synthesis of this compound

The synthesis of 1,2-diacyl-rac-glycerols is most effectively achieved through a protected intermediate strategy to ensure the specific acylation of the sn-1 and sn-2 positions of the glycerol backbone. A common and efficient approach involves the use of (±)-1,2-isopropylideneglycerol, also known as solketal (B138546), as the starting material. This protecting group masks the hydroxyl groups at the sn-1 and sn-2 positions, leaving the sn-3 hydroxyl group available for subsequent reactions. However, for the synthesis of a 1,2-diacyl-rac-glycerol, the hydroxyl group of solketal is first acylated, followed by the removal of the isopropylidene protecting group to expose the vicinal diol, which is then further acylated. A more direct approach for a symmetric 1,2-diacyl glycerol starts with the protection of the primary hydroxyl groups of glycerol, followed by acylation of the secondary hydroxyl and subsequent deprotection and acylation of the primary hydroxyls.

A reliable method for the preparation of this compound involves the acylation of a protected glycerol precursor, rac-1-O-benzylglycerol, followed by a second acylation and subsequent debenzylation. This ensures the desired 1,2-regiochemistry.

Experimental Protocol: Chemical Synthesis

This protocol is based on established methods for the synthesis of 1,2-diacylglycerols.

Step 1: Synthesis of rac-1-O-Benzylglycerol

This intermediate is synthesized from glycerol and benzyl (B1604629) chloride.

Step 2: Acylation of rac-1-O-Benzylglycerol with Heptadecanoyl Chloride

-

In a round-bottom flask, dissolve rac-1-O-benzylglycerol (1 equivalent) in anhydrous pyridine (B92270) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add heptadecanoyl chloride (2.2 equivalents) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding cold, dilute hydrochloric acid.

-

Extract the product with diethyl ether or ethyl acetate (B1210297).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-diheptadecanoyl-3-O-benzyl-rac-glycerol.

Step 3: Deprotection (Debenzylation)

-

Dissolve the crude product from Step 2 in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst (typically 10 mol%).

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and any 1,3-isomer that may have formed due to acyl migration. A combination of column chromatography and recrystallization is typically employed to achieve high purity.

Experimental Protocol: Purification

Method 1: Silica (B1680970) Gel Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

-

Pack a glass column with the slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Method 2: Recrystallization

Recrystallization is a highly effective method for purifying saturated diacylglycerols.

-

Dissolve the crude or partially purified this compound in a minimal amount of a hot non-polar solvent in which it is soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., hexane or acetone).

-

Slowly cool the solution to room temperature to allow for the formation of crystals.

-

Further cool the solution in a refrigerator or ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on typical yields for similar long-chain saturated diacylglycerols.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Crude Yield (%) |

| 2 | rac-1-O-Benzylglycerol, Heptadecanoyl Chloride | Pyridine | Pyridine | 12-16 | 0 to RT | ~90-95 |

| 3 | 1,2-diheptadecanoyl-3-O-benzyl-rac-glycerol | 10% Pd/C, H₂ | Ethanol | 4-8 | RT | ~95-99 |

Table 2: Purification Data

| Purification Method | Starting Material | Purity Before (%) | Eluent/Solvent | Final Purity (%) | Overall Yield (%) |

| Column Chromatography | Crude Product | ~85-90 | Hexane/Ethyl Acetate Gradient | >95 | ~70-80 |

| Recrystallization | Column Purified Product | >95 | Acetone or Hexane | >98 | ~85-90 (of this step) |

Visualizations

Signaling Pathway

Diacylglycerols are key second messengers in various cellular signaling pathways. A primary pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP₃) and DAG. DAG then activates protein kinase C (PKC), which phosphorylates downstream targets, leading to a variety of cellular responses.

Caption: A simplified diagram of the diacylglycerol signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is a multi-step process that requires careful execution and monitoring at each stage to ensure a high-purity final product.

Caption: Workflow for the synthesis and purification of this compound.

The Biological Role and Function of 1,2-Diheptadecanoyl-rac-glycerol in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diheptadecanoyl-rac-glycerol (DHG) is a synthetic diacylglycerol (DAG) containing two 17-carbon saturated fatty acid chains (heptadecanoic acid). As a member of the diacylglycerol family, it is presumed to play a significant role as a second messenger in cellular signaling. Diacylglycerols are pivotal in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and membrane dynamics. The primary and most well-characterized function of DAGs is the activation of Protein Kinase C (PKC) isoforms. While specific quantitative data and detailed biological functions of DHG are not extensively documented in publicly available literature, this guide will provide an in-depth overview of the established roles of diacylglycerols, with a particular focus on the implications of its odd-chain fatty acid structure. This document will serve as a comprehensive resource, summarizing the current understanding of DAG metabolism, signaling, and the experimental approaches to study these molecules.

Introduction to Diacylglycerols and this compound

Diacylglycerols are key intermediates in lipid metabolism and crucial signaling molecules.[1] They consist of a glycerol (B35011) backbone to which two fatty acid chains are esterified. The rac designation in this compound indicates a racemic mixture of the sn-1,2 and sn-2,3 stereoisomers. The sn-1,2-diacylglycerol isomer is the biologically active form for signaling, particularly for the activation of Protein Kinase C (PKC).[2]

This compound is distinguished by its two heptadecanoic acid (C17:0) moieties.[3][4] Odd-chain fatty acids are less common in mammals than their even-chain counterparts and are often used as internal standards in lipidomics studies due to their low endogenous abundance. However, they are present in some dietary sources and can be synthesized endogenously. The presence of these odd-chain fatty acids in a DAG molecule may influence its metabolic fate and signaling properties.

Biosynthesis and Metabolism of Diacylglycerols

Diacylglycerols are central hubs in lipid metabolism, participating in both anabolic and catabolic pathways.

De Novo Synthesis (Kennedy Pathway)

The primary route for de novo DAG synthesis is the Kennedy pathway, which occurs mainly at the endoplasmic reticulum. This pathway involves the sequential acylation of glycerol-3-phosphate to form lysophosphatidic acid and then phosphatidic acid (PA). The phosphate (B84403) group of PA is then removed by phosphatidic acid phosphatase (PAP) to yield sn-1,2-diacylglycerol.

Hydrolysis of Phospholipids (B1166683)

A major source of signaling DAG is the hydrolysis of membrane phospholipids by phospholipase C (PLC). Upon stimulation of cell surface receptors, PLC is activated and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol.[5] This rapid and localized production of DAG at the plasma membrane is a critical event in signal transduction.

Catabolism and Further Metabolism

Once generated, DAG can have several fates:

-

Phosphorylation: DAG can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid, thereby terminating DAG signaling and initiating PA-mediated signaling.

-

Acylation: Diacylglycerol acyltransferases (DGATs) can acylate DAG to form triacylglycerols (TAGs) for energy storage in lipid droplets.

-

Hydrolysis: DAG lipases can hydrolyze DAG to release a free fatty acid and a monoacylglycerol.

-

Phospholipid Synthesis: DAG is a precursor for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

The metabolic pathways of odd-chain DAGs like DHG are expected to follow these general routes. The resulting odd-chain fatty acids can be further metabolized through beta-oxidation, producing propionyl-CoA in the final cycle, which can then enter the citric acid cycle.

Figure 1: Simplified overview of diacylglycerol metabolism and signaling generation.

Biological Role and Signaling Functions

The primary signaling function of sn-1,2-diacylglycerol is the recruitment and activation of a variety of effector proteins, most notably the Protein Kinase C (PKC) family.

Activation of Protein Kinase C (PKC)

PKC isoforms are serine/threonine kinases that play crucial roles in a wide array of cellular processes. They are broadly classified into three subfamilies:

-

Conventional PKCs (cPKCs: α, βI, βII, γ): Activated by DAG, Ca²⁺, and phospholipids.

-

Novel PKCs (nPKCs: δ, ε, η, θ): Activated by DAG and phospholipids, but are Ca²⁺-independent.

-

Atypical PKCs (aPKCs: ζ, ι/λ): Not activated by DAG or Ca²⁺.

Upon binding of DAG to the C1 domain of conventional and novel PKC isoforms, the kinase undergoes a conformational change and translocates from the cytosol to the cell membrane, where it can phosphorylate its substrates. The specific fatty acid composition of DAG can influence the binding affinity and activation of different PKC isoforms, suggesting that different DAG species can elicit distinct downstream signaling events.[6][7]

Other DAG Effectors

Besides PKC, other proteins with C1 domains can also be activated by DAG, including:

-

Protein Kinase D (PKD): Involved in cell proliferation, migration, and apoptosis.

-

Ras guanyl nucleotide-releasing proteins (RasGRPs): Activate the Ras/MAPK pathway.

-

Chimaerins: A family of Rac-GTPase activating proteins.

-

Munc13 proteins: Play a role in synaptic vesicle priming.

The activation of these effectors by DHG would depend on the binding affinity of its C17:0 acyl chains to their respective C1 domains.

Figure 2: The canonical DAG/IP3 signaling pathway leading to PKC activation.

Quantitative Data

Specific quantitative data for the biological activity of this compound is scarce in the literature. However, data from other diacylglycerols can provide a frame of reference for its potential potency. The affinity of DAG for PKC can be influenced by the length and saturation of its fatty acyl chains.

| Diacylglycerol Analog | Target | Assay | Value | Reference |

| 1,2-Dioctanoyl-sn-glycerol (DOG) | PKCε–YFP | Cellular Translocation | EC₅₀ ≈ 90 µM | [6] |

| 1,2-Dioctanoyl-sn-glycerol (DOG) | PKCα fusion protein | Cellular Translocation | EC₅₀ > 200 µM | [6] |

| 1,2-Dioleoyl-glycerol (DOG) | C1Bα domain of PKCα | Fluorescence Titration | K_d = 24.2 µM | |

| 1,2-Dioleoyl-glycerol (DOG) | Y123W mutant C1Bα domain of PKCα | Fluorescence Titration | K_d < 0.23 µM |

Note: The table above presents data for commonly used diacylglycerol analogs to illustrate the range of effective concentrations and binding affinities. These values may not be directly representative of this compound.

Experimental Protocols

Studying the biological role of DHG involves a variety of techniques to assess its effects on cellular signaling and physiology. Below are detailed methodologies for key experiments.

In Vitro PKC Activity Assay

This assay measures the ability of DHG to activate PKC isoforms in a cell-free system.

Materials:

-

Purified recombinant PKC isoform

-

This compound (DHG)

-

Phosphatidylserine (PS)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

ATP, [γ-³²P]ATP

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter

Procedure:

-

Lipid Vesicle Preparation: a. In a glass tube, mix DHG and PS in chloroform (B151607) at the desired molar ratio (e.g., 4 mol% DHG, 20 mol% PS). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Further dry the film under vacuum for at least 1 hour. d. Resuspend the lipid film in kinase assay buffer by vortexing and sonication to form small unilamellar vesicles.

-

Kinase Reaction: a. In a microcentrifuge tube, combine the kinase assay buffer, the prepared lipid vesicles, and the PKC substrate. b. Add the purified PKC enzyme and pre-incubate for 5 minutes at 30°C. c. Initiate the reaction by adding ATP mixed with [γ-³²P]ATP. d. Incubate the reaction for 10-20 minutes at 30°C.

-

Termination and Detection: a. Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Quantify the incorporated radioactivity on the substrate using a scintillation counter.

Figure 3: Experimental workflow for an in vitro PKC kinase assay.

Cellular PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to the cell membrane upon treatment with DHG.

Materials:

-

Cells expressing a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

-

This compound (DHG)

-

Cell culture medium

-

Confocal microscope

-

Image analysis software

Procedure:

-

Cell Culture and Treatment: a. Plate cells expressing the fluorescently tagged PKC onto glass-bottom dishes suitable for microscopy. b. Prepare a stock solution of DHG in an appropriate solvent (e.g., DMSO). c. Dilute the DHG stock solution into pre-warmed cell culture medium to the desired final concentration. d. Replace the medium on the cells with the DHG-containing medium.

-

Live-Cell Imaging: a. Immediately place the dish on the stage of a confocal microscope equipped with a temperature and CO₂ controlled chamber. b. Acquire images of the cells before and at various time points after the addition of DHG.

-

Image Analysis: a. Quantify the fluorescence intensity in the cytoplasm and at the plasma membrane for each cell at each time point. b. Calculate the ratio of membrane to cytosolic fluorescence to determine the extent of PKC translocation.

Lipidomics Analysis of Cellular DAGs

This method is used to quantify the levels of different DAG species, including exogenously added DHG and its metabolites, within cells.

Materials:

-

Cultured cells

-

This compound (DHG)

-

Lipid extraction solvents (e.g., chloroform, methanol, water for Bligh-Dyer extraction)

-

Internal standards for DAGs (e.g., a DAG with non-endogenous fatty acids)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Treatment and Harvesting: a. Treat cultured cells with DHG for the desired time. b. Wash the cells with ice-cold PBS to remove any remaining extracellular lipids. c. Harvest the cells by scraping or trypsinization.

-

Lipid Extraction: a. Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. Add the internal standard at the beginning of the extraction. b. Collect the organic phase containing the lipids.

-

LC-MS/MS Analysis: a. Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis. b. Inject the sample onto an LC column suitable for lipid separation (e.g., a C18 column). c. Use a mass spectrometer to detect and quantify the different DAG species based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: a. Identify and quantify the different DAG species by comparing their retention times and mass spectra to known standards. b. Normalize the abundance of each DAG species to the internal standard.

Conclusion

This compound, as a diacylglycerol, is poised to be a significant modulator of cellular signaling, primarily through the activation of PKC and other C1 domain-containing proteins. Its unique odd-chain fatty acid composition may confer specific properties regarding its metabolism, membrane partitioning, and interaction with effector proteins. While direct experimental evidence for the biological functions of DHG is limited, the established knowledge of DAG signaling provides a strong framework for its predicted roles. Further research is necessary to elucidate the specific quantitative aspects of DHG's interactions and its precise effects on cellular physiology. The experimental protocols outlined in this guide provide a robust starting point for researchers aiming to investigate the biological significance of this and other novel diacylglycerol species.

References

- 1. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Diheptadecanoyl-rac-glycerol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,2-diheptadecanoyl-rac-glycerol, a synthetic diacylglycerol instrumental in lipid-based research and analysis. This document outlines its chemical properties, its application in experimental protocols, and its relevance in cellular signaling pathways.

Core Compound Specifications

This compound is a high-purity diacylglycerol featuring two heptadecanoic acid (17:0) fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. Its synthetic nature and the presence of odd-chain fatty acids make it a valuable tool in research, as it is typically absent or present in very low amounts in biological systems.

| Parameter | Value | Source(s) |

| CAS Number | 98896-81-2 | [1][2][3] |

| Molecular Formula | C₃₇H₇₂O₅ | [1] |

| Molecular Weight | 597.0 g/mol | [1] |

| Physical Form | Solid | [1] |

| Synonyms | DG(17:0/17:0/0:0), 1,2-Diheptadecanoin | [1] |

Application in Experimental Protocols

The primary application of this compound is as an internal standard in lipidomics, particularly for the quantitative analysis of diacylglycerols (DAGs) by mass spectrometry (MS). Its structural similarity to endogenous DAGs and its distinct mass due to the C17:0 fatty acid chains allow for accurate quantification and normalization of experimental variations during sample preparation and analysis.

Detailed Experimental Protocol: Lipid Extraction for Mass Spectrometry

The following protocol is a representative method for the extraction of lipids from biological samples, such as plasma or tissue homogenates, using this compound as an internal standard. This method is based on established lipid extraction techniques.

Materials:

-

Biological sample (e.g., plasma, cell pellet, tissue homogenate)

-

This compound internal standard solution (of known concentration in a suitable solvent like chloroform (B151607) or methanol)

-

Chloroform

-

Deionized water

-

Centrifuge tubes (glass, solvent-resistant)

-

Pipettes

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

For solid tissues, homogenize in a suitable buffer to create a uniform suspension.

-

-

Addition of Internal Standard:

-

To a known volume or weight of the sample in a glass centrifuge tube, add a precise amount of the this compound internal standard solution. The amount added should be within the linear range of the mass spectrometer's detector.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Add chloroform and methanol to the sample to achieve a single-phase solution with a final solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v), including the water content of the sample.

-

Vortex the mixture thoroughly for 2-5 minutes to ensure complete mixing and lipid solubilization.

-

Add an equal volume of chloroform and deionized water to the mixture to induce phase separation, resulting in a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

-

Vortex the mixture again for 2-5 minutes.

-

Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation.

-

-

Collection of the Lipid-Containing Phase:

-

Carefully collect the lower, chloroform-rich phase, which contains the lipids, using a glass pipette. Avoid disturbing the upper aqueous phase and the protein interface.

-

Transfer the lipid extract to a new clean glass tube.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a solvent suitable for the subsequent analysis, such as a mixture of methanol and chloroform, for injection into the mass spectrometer.

-

Role in Signaling Pathways

1,2-Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways. They are primarily produced at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). The generation of DAG initiates a cascade of downstream signaling events, with the most prominent being the activation of Protein Kinase C (PKC).

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The diagram below illustrates the central role of DAG in activating PKC, a key regulator of numerous cellular processes including cell growth, differentiation, and apoptosis.

Caption: Diacylglycerol (DAG) mediated activation of Protein Kinase C (PKC).

Data Presentation

While specific quantitative performance data for this compound as an internal standard is often specific to the laboratory, instrumentation, and biological matrix, the following table presents typical recovery rates for related odd-chain diacylglycerols and other lipids in mass spectrometry-based lipidomics, which can be considered indicative of the expected performance.

| Lipid Class | Internal Standard | Average Recovery (%) |

| Diacylglycerol | 1,2-dihexadecanoyl-rac-glycerol (DG 16:0/16:0) | 90.5 |

| Phosphatidic Acid | 1,2-diheptadecanoyl-sn-glycero-3-phosphate (PA 17:0/17:0) | 92.2 |

| Triacylglycerol | 1,2,3-trihexadecanoyl-sn-glycerol (TG 16:0/16:0/16:0) | 87.6 |

Data is illustrative and based on reported recoveries for similar lipid standards in GC-MS analysis.[4]

Experimental Workflow Visualization

The following diagram outlines the general workflow for a typical lipidomics experiment, from sample collection to data analysis, where this compound would be utilized as an internal standard.

Caption: A typical workflow for quantitative lipidomics analysis.

References

- 1. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Qualitative Characterization of the Rat Liver Mitochondrial Lipidome using LC-MS Profiling and High Energy Collisional Dissociation (HCD) All Ion Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry method for quantification of five phospholipid classes in various matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

The Solubility Profile of 1,2-Diheptadecanoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-Diheptadecanoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in lipid research and drug development. Understanding the solubility of this molecule is critical for its effective use in experimental assays, formulation development, and as a standard in analytical methods. This document outlines available solubility data, details experimental protocols for its determination, and provides visual representations of its role in cellular signaling and experimental workflows.

Core Concepts in Solubility

This compound (DG(17:0/17:0)) is a neutral lipid composed of a glycerol (B35011) backbone esterified with two heptadecanoic acid chains at the sn-1 and sn-2 positions. Its structure, characterized by two long, saturated C17 fatty acid chains, renders it highly lipophilic. The principle of "like dissolves like" is central to understanding its solubility. Consequently, it is expected to exhibit poor solubility in aqueous, polar solvents and significantly better solubility in nonpolar organic solvents.

Quantitative Solubility Data

| Solvent | Estimated Solubility of 1,2-Dipentadecanoyl-rac-glycerol (mg/mL)[1] |

| Dimethylformamide (DMF) | 20[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30[1] |

| Ethanol | 0.25[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5[1] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific solvents, the following experimental protocols are recommended.

Method 1: Isothermal Equilibrium (Shake-Flask Method)

This gravimetric method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Evaporation system (e.g., nitrogen stream, vacuum concentrator)

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

-

Record the total weight of the vial and the lipid.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

After equilibration, cease agitation and allow the vial to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed collection tube using a micropipette. Avoid disturbing the solid pellet.

-

Centrifuge the supernatant at high speed to pellet any remaining suspended microcrystals.

-

Transfer a precise volume of the clarified supernatant to a new pre-weighed vial.

-

Evaporate the solvent from the vial under a stream of nitrogen or using a vacuum concentrator until a constant weight of the dried solute is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility by dividing the mass of the dissolved solid by the volume of the supernatant withdrawn.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining solubility in complex mixtures or when only small amounts of material are available.

Objective: To quantify the concentration of this compound in a saturated solution using HPLC.

Materials:

-

Saturated solution of this compound prepared as in the shake-flask method (steps 1-8).

-

HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as diacylglycerols lack a strong UV chromophore).

-

Appropriate HPLC column (e.g., C18 reversed-phase).

-

Mobile phase compatible with the analyte and column.

-

This compound standard of known concentration.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Filter the saturated supernatant of the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

-

Inject a known volume of the filtered sample supernatant into the HPLC system.

-

Determine the peak area corresponding to this compound in the sample chromatogram.

-

Using the calibration curve, determine the concentration of this compound in the sample. This concentration represents the solubility.

Signaling Pathways and Experimental Workflows

Diacylglycerol (DAG) Signaling Pathway

1,2-Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC). The fatty acid composition of DAGs can influence the specific isoforms of PKC that are activated and the downstream cellular responses.

Caption: General Diacylglycerol/Protein Kinase C signaling cascade.

Experimental Workflow: Quantification of Diacylglycerols

Due to its well-defined structure and odd-numbered fatty acid chains, which are less common in most biological systems, this compound can be utilized as an internal standard for the accurate quantification of other diacylglycerol species in biological samples using mass spectrometry-based lipidomics.

Caption: Workflow for diacylglycerol quantification using an internal standard.

References

The Enigmatic Activator: A Technical Guide to the Signaling Mechanisms of 1,2-Diheptadecanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core signaling mechanisms of 1,2-Diheptadecanoyl-rac-glycerol, a synthetic diacylglycerol (DAG). While specific experimental data for this particular long-chain saturated DAG is limited in publicly available literature, this document extrapolates its likely mechanism of action based on the well-established principles of diacylglycerol signaling and data from structurally similar analogs. The primary function of DAGs is to act as second messengers, most notably in the activation of Protein Kinase C (PKC), a pivotal family of enzymes in cellular regulation.

Core Concept: Diacylglycerol-Mediated Signal Transduction

Signal transduction cascades are fundamental to cellular communication and response. The generation of diacylglycerol at the cell membrane is a critical event in many of these pathways. This process is typically initiated by the activation of phospholipase C (PLC) in response to extracellular stimuli. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), yielding two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the membrane to recruit and activate its downstream effectors.

This compound, with its two 17-carbon saturated fatty acid chains, mimics endogenous DAGs and can thus be used experimentally to probe these signaling events.

The Canonical Pathway: Protein Kinase C Activation

The most prominent targets of diacylglycerols are the conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1] The activation of these kinases is a multi-step process:

-

Recruitment to the Membrane: DAG, including synthetic analogs like this compound, binds to the C1 domain present in cPKC and nPKC isoforms.[1] This interaction increases the affinity of PKC for the plasma membrane, promoting its translocation from the cytosol.

-

Conformational Change: The binding of DAG to the C1 domain induces a conformational change in the PKC enzyme. This relieves the autoinhibitory constraint imposed by a pseudosubstrate region, exposing the active site of the kinase.[1]

-

Co-factor Dependency: For conventional PKC isoforms (α, β, and γ), full activation is also dependent on an increase in intracellular calcium concentration, which binds to the C2 domain of the kinase.[1] Novel PKC isoforms (δ, ε, η, and θ) are calcium-independent.[1]

-

Substrate Phosphorylation: Once activated, PKC phosphorylates a wide array of downstream protein substrates on serine and threonine residues, leading to a cascade of cellular responses including proliferation, differentiation, apoptosis, and inflammation.

The signaling pathway can be visualized as follows:

Beyond Protein Kinase C: A Network of DAG Effectors

While PKC remains the most studied effector, diacylglycerols can also modulate other signaling proteins that possess C1 domains. This creates a complex and branched signaling network. Other potential targets include:

-

Protein Kinase D (PKD): A family of serine/threonine kinases that are downstream of PKC and are also directly activated by DAG.

-

Diacylglycerol Kinases (DGKs): These enzymes phosphorylate DAG to produce phosphatidic acid (PA), a distinct second messenger. This reaction also serves to terminate DAG-mediated signaling.[2]

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are exchange factors for Ras and Rap small G proteins, playing a crucial role in T-cell activation and other cellular processes.

-

Chimaerins: A family of Rac-GTPase activating proteins involved in cytoskeletal regulation.

-

Munc13 proteins: Essential for synaptic vesicle priming and neurotransmitter release.

The broader signaling network can be conceptualized as follows:

Quantitative Data: A Comparative Perspective

| Parameter | Activator | PKC Isoform(s) | Value/Observation | Reference |

| Potency | 1,2-Dipalmitoyl-sn-glycerol (B135180) (DPG) | General | Weak activator | [3] |

| Potency | Unsaturated DAGs (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) | General | Potent activators | [4] |

| Cellular Effect | 1,2-Dipalmitoyl-sn-glycerol (DPG) | 3T3L1-GLUT4myc adipocytes | Stimulated GLUT4 translocation | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of signaling pathways. Below are representative protocols for key assays used to study the effects of diacylglycerols.

In Vitro Protein Kinase C Activity Assay

This assay measures the ability of a compound to directly activate purified PKC to phosphorylate a substrate.

1. Preparation of Lipid Vesicles:

-

In a glass tube, combine this compound and phosphatidylserine (B164497) (PS) in chloroform (B151607) at the desired molar ratio (e.g., 1:4 DAG:PS).

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

-

Place the tube under vacuum for at least 30 minutes to remove residual solvent.

-

Resuspend the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing or sonication to form small unilamellar vesicles.

2. Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer (containing MgCl2, CaCl2, and ATP), the prepared lipid vesicles, a PKC substrate (e.g., histone H1 or a specific peptide), and purified PKC enzyme.

-

For radioactive assays, [γ-³²P]ATP is included. For non-radioactive assays, a fluorescently labeled substrate or a phosphospecific antibody can be used for detection.

-

Initiate the reaction by adding the PKC enzyme or ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

3. Termination and Detection:

-

Stop the reaction by adding an equal volume of quenching buffer (e.g., containing EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

-

For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays, detect the phosphorylated substrate using a fluorometer, luminometer, or by Western blotting with a phosphospecific antibody.

Cellular PKC Translocation Assay

This cell-based assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate growth medium.

-

Transfect the cells with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP).

-

Allow the cells to express the fusion protein for 24-48 hours.

2. Cell Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Dilute the stock solution in serum-free medium to the desired final concentrations.

-

Replace the growth medium of the transfected cells with the medium containing the diacylglycerol analog.

-

Incubate the cells for a specified time (e.g., 5-60 minutes) at 37°C.

3. Imaging and Analysis:

-

Visualize the subcellular localization of the fluorescently tagged PKC using a fluorescence microscope (confocal microscopy is recommended).

-

Capture images of the cells before and after treatment.

-

Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol.

Conclusion

This compound serves as a synthetic analog to probe the intricate and vital signaling pathways governed by diacylglycerols. Its primary mechanism of action is the activation of Protein Kinase C, a central node in cellular regulation. While likely a weaker activator compared to unsaturated DAGs, its utility lies in the ability to dissect the structural requirements for PKC activation and to explore the broader network of DAG effectors. The experimental protocols provided herein offer a framework for researchers to investigate the nuanced roles of this and other diacylglycerol species in health and disease, paving the way for the development of novel therapeutic interventions.

References

- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Diacylglycerol promotes GLUT4 translocation to the cell surface in a PKCε-dependent and PKCλ/ι and -ζ-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,2-Diheptadecanoyl-rac-glycerol: From Natural Occurrence to Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Diheptadecanoyl-rac-glycerol, a diacylglycerol (DAG) containing two heptadecanoic acid chains. While not as prevalent as its even-chain counterparts, this molecule has been identified in biological systems and is gaining significant attention as a crucial internal standard for lipidomics research. This document details its known natural occurrence, sources, and its pivotal role in the accurate quantification of diacylglycerols by mass spectrometry. Furthermore, it outlines detailed experimental protocols for lipid extraction and analysis, and illustrates the canonical signaling pathway in which diacylglycerols participate.

Natural Occurrence and Sources

This compound, also known as DG(17:0/17:0), is a diacylglycerol composed of a glycerol (B35011) backbone esterified with two molecules of heptadecanoic acid (C17:0), an odd-chain saturated fatty acid. While odd-chain fatty acids are less common in nature compared to even-chain fatty acids, they are endogenously produced and are present in various organisms.

The natural occurrence of this compound has been noted in specific metabolic contexts. For instance, a study on the regulation of lipid metabolism by cis-Palmitoleic Acid identified DAG(34:0, 17:0–17:0) as a diacylglycerol species involved in metabolic shunting pathways. This suggests that under certain physiological or pathological conditions, the synthesis and presence of this specific diacylglycerol can be modulated. The Human Metabolome Database also includes an entry for DG(17:0/17:0/0:0) (HMDB0093790), indicating its relevance to human metabolism.

Due to its relatively low natural abundance, this compound for research purposes is primarily obtained through chemical synthesis. It is commercially available from various chemical suppliers and is predominantly used as a high-purity internal standard for mass spectrometry-based lipidomics. Its synthetic nature ensures a stable and reliable source for analytical applications, free from the complexities of extraction from natural matrices.

Quantitative Data

The quantitative data available for this compound in biological samples is limited due to its low natural abundance. However, its application as an internal standard in lipidomics studies provides a context for its quantitative use. The following table summarizes its use as a standard in a lipidomics study.

| Study Reference | Matrix | Purpose | Concentration of Standard Mixture |

| Metabolomics Workbench Study ST001267 | Biological Samples | Internal Standard for MS-based lipid analysis | Part of an internal lipid standard mixture |

Experimental Protocols

Lipid Extraction from Biological Samples

Accurate analysis of lipids begins with efficient extraction from the biological matrix. The Bligh & Dyer and Folch methods are two of the most widely used protocols for total lipid extraction.

3.1.1. Bligh & Dyer Method

This method is suitable for samples with high water content.

Materials:

-

Sample (e.g., 1 mL of cell suspension or tissue homogenate)

-

Chloroform (B151607):Methanol (1:2, v/v)

-

Chloroform

-

Deionized water

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pasteur pipette

Procedure:

-

To 1 mL of the sample in a glass centrifuge tube, add 3.75 mL of the chloroform:methanol (1:2) mixture.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of deionized water and vortex for another 30 seconds to induce phase separation.

-

Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.

-

Transfer the lipid-containing phase to a new glass tube for subsequent analysis.

3.1.2. Folch Method

This method is a robust technique for the exhaustive extraction of lipids from tissues.

Materials:

-

Tissue sample (e.g., 1 gram)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Homogenizer

-

Orbital shaker

-

Filtration apparatus or centrifuge

-

Separatory funnel

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize 1 gram of tissue in 20 mL of the chloroform:methanol (2:1) mixture.

-

Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

-

Filter the homogenate or centrifuge it to separate the liquid phase from the solid residue.

-

Wash the collected liquid phase with 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution in a separatory funnel.

-

After gentle mixing, allow the phases to separate.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a vacuum using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract.

Quantification of Diacylglycerols using this compound as an Internal Standard by LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of various diacylglycerol species in a lipid extract.

Materials:

-

Total lipid extract (from 3.1)

-

This compound (internal standard, IS) stock solution (e.g., 1 mg/mL in chloroform:methanol 1:1)

-

LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

-

C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

-

Sample Preparation:

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1).

-

Spike the resuspended lipid extract with a known amount of the this compound internal standard solution (e.g., to a final concentration of 1 µg/mL).

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the spiked sample onto the C18 column.

-

Use a gradient elution to separate the different lipid species. A typical gradient might be: 0-2 min, 40% B; 2-20 min, ramp to 100% B; 20-25 min, hold at 100% B; 25.1-30 min, return to 40% B for equilibration.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode with ESI.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the diacylglycerol species. For each DAG, monitor the transition from the precursor ion ([M+NH4]+) to a specific product ion (corresponding to the neutral loss of a fatty acid).

-

For the internal standard (DG 17:0/17:0), the precursor ion would be m/z 614.9 and a characteristic product ion would result from the neutral loss of one of the C17:0 fatty acids.

-

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous diacylglycerol species and the this compound internal standard.

-

Calculate the concentration of each analyte by comparing the ratio of its peak area to the peak area of the internal standard, using a calibration curve if absolute quantification is required.

-

Mandatory Visualizations

Signaling Pathway

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).

Caption: Canonical Diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC) activation.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of diacylglycerols from a biological sample using this compound as an internal standard.

Caption: Experimental workflow for quantitative diacylglycerol analysis.

Conclusion

This compound, while a minor component of the natural lipidome, serves an indispensable role in modern lipidomics. Its unique odd-chain structure makes it an ideal internal standard for the accurate and precise quantification of a wide range of diacylglycerol species by mass spectrometry. Understanding the appropriate experimental protocols for its use, from lipid extraction to data analysis, is crucial for researchers in lipid biology and drug development. The continued application of this and other odd-chain lipid standards will undoubtedly contribute to a more quantitative understanding of the complex roles of lipids in health and disease.

Methodological & Application

Application Notes and Protocols for 1,2-Diheptadecanoyl-rac-glycerol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diheptadecanoyl-rac-glycerol, also known as DG(17:0/17:0/0:0), is a synthetic diacylglycerol (DAG) that contains two heptadecanoic acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone.[1] As a member of the diacylglycerol family, it is a crucial lipid second messenger involved in a variety of cellular signaling pathways.[2][3] The primary and most well-documented role of diacylglycerols is the activation of Protein Kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[4][5][6]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments. While specific protocols for this particular diacylglycerol are not extensively documented in published literature, the following protocols and recommendations are based on established methodologies for structurally similar diacylglycerols, such as 1,2-dioctanoyl-sn-glycerol (B43705) (diC8) and 1,2-dioleoyl-rac-glycerol. It is imperative for researchers to perform initial dose-response experiments to determine the optimal working concentrations for their specific cell lines and experimental conditions.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data from studies using other common diacylglycerol analogs to provide a reference for expected effective concentrations in cell culture.

| Compound | Cell Type | Effective Concentration Range | Observed Effect | Reference |

| 1,2-dioctanoyl-s,n-glycerol (diC8) | Embryonic chicken spinal cord explants | 5 µM | Stimulated neurite outgrowth | [7] |

| 1,2-dioctanoyl-s,n-glycerol (diC8) | Embryonic chicken spinal cord explants | 30-60 µM | Reduced neurite outgrowth, induced growth cone collapse | [7] |

| 1,2-dioctanoyl-glycerol (diC8) | MCF-7 human breast cancer cells | 43 µg/ml | Transient translocation of PKC, inhibition of cell proliferation | [8] |

Signaling Pathways and Experimental Workflows

The primary signaling pathway initiated by this compound is the activation of conventional and novel PKC isoforms. This occurs at the plasma membrane and leads to the phosphorylation of a wide array of downstream protein substrates, ultimately regulating various cellular functions.

Caption: General PKC activation pathway initiated by diacylglycerol.

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.

Caption: A typical workflow for cell culture experiments.

Experimental Protocols

1. Preparation of Stock Solution

This compound is a solid at room temperature and is lipophilic. A stock solution in an organic solvent is necessary for its use in aqueous cell culture media. Based on solubility data for similar diacylglycerols, Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended solvents.

-

Materials:

-

This compound (solid)

-

Anhydrous, sterile DMSO or 200 proof ethanol

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10-20 mg/mL).

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for longer-term storage.

-

2. General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cells in culture with this compound.

-

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium

-

This compound stock solution

-

Vehicle control (DMSO or ethanol)

-

-

Procedure:

-

Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment.

-

The following day, or when cells have reached the desired confluency, prepare the treatment media.

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Pre-warm the complete cell culture medium to 37°C.

-

Prepare serial dilutions of the stock solution in pre-warmed medium to achieve the final desired working concentrations. It is crucial to add the stock solution to the medium and mix immediately to ensure even dispersion and minimize precipitation. A suggested starting range for a dose-response experiment is 1-100 µM.

-

Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the diacylglycerol treatment.

-

Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.

-

Incubate the cells for the desired time period (e.g., for short-term signaling studies, 5-60 minutes; for long-term cellular effects, 24-72 hours).

-

Following incubation, proceed with the desired downstream analysis.

-

3. Protocol for Assessing PKC Activation by Western Blot

A common method to assess PKC activation is to measure the phosphorylation of PKC isoforms or their downstream substrates.

-

Materials:

-

Treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC (pan), anti-PKC (total), and an antibody for a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated PKC isoform overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe for total PKC and the loading control to ensure equal protein loading.

-

Concluding Remarks

This compound serves as a valuable tool for investigating the roles of diacylglycerol-mediated signaling pathways in various cellular contexts. The protocols provided herein offer a solid foundation for initiating these studies. However, due to the compound- and cell-type-specific nature of cellular responses, optimization of concentrations, incubation times, and downstream assays is essential for obtaining robust and reproducible results. Researchers are encouraged to consult the literature for studies on similar diacylglycerol analogs to further refine their experimental design.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Showing Compound DG(17:0/17:0/0:0) (FDB065749) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for DG(17:0/17:0/0:0) (HMDB0093790) [hmdb.ca]

- 4. oncotarget.com [oncotarget.com]

- 5. Dissociation of protein kinase C activation and sn-1,2-diacylglycerol formation. Comparison of phosphatidylinositol- and phosphatidylcholine-derived diglycerides in alpha-thrombin-stimulated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1,2-Dipentadecanoyl-rac-glycerol CAS#: 98896-79-8 [m.chemicalbook.com]

- 8. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Protocol for the Mass Spectrometry Analysis of 1,2-Diheptadecanoyl-rac-glycerol

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction